Product packaging for bis(5-bromo-2-pyridyl) selenide(Cat. No.:CAS No. 1220388-58-8)

bis(5-bromo-2-pyridyl) selenide

Cat. No.: B1149294
CAS No.: 1220388-58-8
M. Wt: 393
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Description

Bis(5-bromo-2-pyridyl) selenide is an organoselenium compound featuring a pyridyl-based scaffold, which is of significant interest in advanced chemical research and development. This compound serves as a valuable precursor for the synthesis of more complex molecules and metal-organic frameworks. Its molecular structure, characterized by the hemilabile nature of the pyridyl-selenium ligand, allows it to act as a versatile building block in coordination chemistry. The selenium and nitrogen donor atoms can bind to a variety of metal centers, making it useful for creating catalysts and for the preparation of metal selenide nanomaterials . The bromine substituents on the pyridine rings offer reactive sites for further functionalization via cross-coupling reactions, enabling researchers to tailor the compound's properties for specific applications in materials science, such as in the development of organic electronic devices . As with all specialized research chemicals, this product is intended for use by qualified laboratory professionals. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1220388-58-8

Molecular Formula

C10H6Br2N2Se

Molecular Weight

393

Synonyms

bis(5-bromo-2-pyridyl) selenide

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of bis(5-bromo-2-pyridyl) selenide (B1212193) in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ⁷⁷Se NMR spectra, a complete assignment of the proton and carbon frameworks, as well as a direct probe of the selenium environment, can be achieved.

Proton (¹H) NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of bis(5-bromo-2-pyridyl) selenide is expected to exhibit three distinct signals corresponding to the three non-equivalent aromatic protons on each of the two identical pyridine (B92270) rings. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen and selenium atoms, as well as the bromine substituent.

Based on data from related 5-bromopyridine derivatives, the proton ortho to the nitrogen (H-6) is expected to be the most deshielded, appearing at the lowest field. The proton meta to the nitrogen and ortho to the selenium (H-3) would likely appear at a higher field, and the proton meta to both the nitrogen and selenium (H-4) would be further upfield. The expected chemical shifts and coupling patterns are summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.8 - 8.0dJ(H3-H4) ≈ 8.5
H-4~ 7.6 - 7.8ddJ(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5
H-6~ 8.5 - 8.7dJ(H6-H4) ≈ 2.5

These are predicted values based on analogous compounds.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the selenium (C-2) is expected to be significantly influenced by the selenium atom. The carbon bearing the bromine atom (C-5) will also show a characteristic chemical shift.

The predicted chemical shifts for the carbon atoms are detailed in the following table, based on known data for substituted pyridines.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 158 - 162
C-3~ 122 - 125
C-4~ 140 - 143
C-5~ 118 - 121
C-6~ 150 - 152

These are predicted values based on analogous compounds.

Selenium-77 (⁷⁷Se) NMR for Direct Selenium Environment Probing

⁷⁷Se NMR spectroscopy provides direct information about the electronic environment of the selenium atom. huji.ac.il For diaryl selenides, the chemical shifts are typically observed in a specific range. organicchemistrydata.org The presence of the two electron-withdrawing 5-bromo-2-pyridyl groups is expected to deshield the selenium nucleus, resulting in a downfield chemical shift. The predicted chemical shift for this compound would likely fall in the range of +400 to +500 ppm relative to dimethyl selenide. northwestern.edu

One-bond and multi-bond couplings between ⁷⁷Se and ¹³C can also be observed as satellite peaks in the ¹³C NMR spectrum or directly in the coupled ⁷⁷Se NMR spectrum, providing further structural confirmation. huji.ac.il

NucleusPredicted Chemical Shift (δ, ppm)
⁷⁷Se~ 400 - 500

This is a predicted value based on analogous diaryl selenides.

Two-Dimensional NMR Techniques (COSY, HETCOR)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity within the pyridine ring. youtube.com

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): An HSQC or HMQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton at the lowest field (H-6) would correlate with the carbon signal around 150-152 ppm. sdsu.edu HMBC (Heteronuclear Multiple Bond Correlation) experiments could further confirm the structure by showing correlations between protons and carbons that are two or three bonds apart.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the C-Br bond.

The key expected vibrational frequencies are presented in the table below. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. pw.edu.pl The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Pyridine Ring C=C and C=N Stretches1580 - 1400
C-Br Stretch600 - 500
C-Se Stretch~500 - 400

These are predicted values based on analogous compounds. pw.edu.plresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule. For this compound (C₁₀H₆Br₂N₂Se), the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and selenium (multiple isotopes, with ⁸⁰Se being the most abundant). libretexts.orglibretexts.org

The molecular ion peak (M⁺) would appear as a cluster of peaks reflecting the isotopic distribution of both bromine and selenium. The most abundant peak in this cluster would correspond to the molecule containing the most abundant isotopes of each element.

Fragmentation would likely involve the cleavage of the C-Se bonds and the C-Br bonds. Common fragments would include the 5-bromo-2-pyridyl cation and potentially the loss of a bromine atom or the entire bromopyridyl group from the molecular ion.

IonPredicted m/z (for most abundant isotopes ⁸⁰Se, ⁷⁹Br)Description
[C₁₀H₆⁷⁹Br₂N₂⁸⁰Se]⁺392Molecular Ion (M⁺)
[C₁₀H₆⁷⁹Br⁸¹BrN₂⁸⁰Se]⁺394M+2 Peak
[C₁₀H₆⁸¹Br₂N₂⁸⁰Se]⁺396M+4 Peak
[C₅H₃⁷⁹BrNSe]⁺237Loss of one 5-bromopyridyl radical
[C₅H₃⁷⁹BrN]⁺1585-bromopyridyl cation

The m/z values are calculated for the most abundant isotopes. The spectrum will show a complex pattern due to the various isotopic combinations. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining molecular structures, bond lengths, bond angles, and understanding the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies of this compound

A definitive single-crystal X-ray diffraction study on this compound has not been reported in the accessible literature. Such a study would involve growing a suitable single crystal of the compound, exposing it to a focused X-ray beam, and analyzing the resulting diffraction pattern. The collected data would allow for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule.

Based on studies of analogous compounds, it is anticipated that this compound would crystallize in a common space group, with the asymmetric unit containing one or more molecules.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is expected to be defined by the C-Se-C bond angle and the rotational freedom of the two pyridyl rings around the C-Se bonds. In the related compound, bis(2-pyridyl)selenide when complexed with tin tetrachloride, the C-Se-C bond angle is approximately 101.9°. nih.gov It is reasonable to assume a similar C-Se-C angle for this compound.

Table 1: Expected Bond Parameters in this compound (Based on Analogous Structures)

ParameterExpected Value/Range
C-Se Bond Length~1.90 - 1.95 Å
C-N Bond Length (in pyridine)~1.33 - 1.35 Å
C-C Bond Length (in pyridine)~1.37 - 1.39 Å
C-Br Bond Length~1.85 - 1.90 Å
C-Se-C Bond Angle~100° - 105°
Dihedral Angle (Pyridine-Se-Pyridine)Variable, influencing molecular symmetry

Intermolecular Interactions

The supramolecular structure of this compound would be dictated by a combination of weak intermolecular forces.

C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the pyridine rings and the nitrogen atom of an adjacent molecule are expected to be present, contributing to the stability of the crystal lattice.

π–π Stacking Interactions: The aromatic pyridine rings are likely to engage in π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a common feature in the crystal structures of aromatic compounds. The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 3.8 Å. nih.gov

Se···Halogen Interactions: A significant and interesting feature could be the presence of selenium-halogen interactions. Specifically, a Se···Br interaction between the selenium atom of one molecule and the bromine atom of a neighboring molecule. These types of interactions, known as halogen bonds, are directional and can play a crucial role in directing the crystal packing. The Se···Br distance would be expected to be less than the sum of their van der Waals radii, indicating a significant attractive interaction. Studies on related bromo-substituted aromatic compounds have shown the importance of Br···Br and C-H···Br interactions in the solid state.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance/Geometry
C-H···N Hydrogen BondC-H (Pyridine)N (Pyridine)H···N distance ~2.2-2.7 Å
π–π StackingPyridine RingPyridine RingCentroid-centroid distance ~3.5-3.8 Å
Se···Br Halogen BondSeBrSe···Br distance < 3.8 Å

Coordination Chemistry of Bis 5 Bromo 2 Pyridyl Selenide As a Ligand

Ligand Design Principles for Pyridyl Selenides

The design of pyridyl selenide (B1212193) ligands is predicated on the synergistic interplay of several electronic and steric factors that dictate their interaction with metal centers. The pyridine (B92270) moiety, a six-membered aromatic heterocycle, provides a well-defined geometric and electronic platform. The nitrogen atom, with its available lone pair of electrons, acts as a Lewis base, readily coordinating to a wide range of metal ions. The electronic nature of the pyridine ring can be systematically tuned through the introduction of substituents. In the case of bis(5-bromo-2-pyridyl) selenide, the presence of a bromine atom at the 5-position of each pyridine ring exerts a significant electron-withdrawing effect. This inductive effect reduces the electron density on the pyridine nitrogen, thereby modulating its basicity and, consequently, its donor strength towards a metal center.

The selenium atom, positioned as a bridge between the two 2-pyridyl groups, introduces a soft and polarizable donor site. The size and electronic properties of selenium, being a larger and less electronegative atom compared to nitrogen, make it a favorable coordination site for softer metal ions, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. The C-Se-C bond angle in diaryl selenides is typically around 100-105°, which, in conjunction with the rotational freedom around the C-Se bonds, imparts a degree of flexibility to the ligand. This flexibility allows the two pyridyl rings to adopt various orientations to accommodate the geometric preferences of different metal ions.

The strategic placement of the selenium atom at the 2-position of the pyridine rings is crucial. This ortho-positioning facilitates the potential for chelation, where both a pyridine nitrogen and the selenium atom can coordinate to the same metal center, forming a stable five-membered chelate ring. The combination of these design elements—the tunable electronic properties of the pyridyl rings, the soft nature of the selenium donor, and the potential for chelation—makes this compound a versatile ligand for the construction of a diverse array of metal complexes with potentially unique structural and electronic properties.

Chelation Modes and Metal Binding Affinity

This compound exhibits a rich and varied coordination chemistry, attributable to the presence of multiple potential donor sites. The interplay between the hard nitrogen and soft selenium atoms allows for several distinct modes of coordination to a metal center. The preferred coordination mode is influenced by a variety of factors, including the nature of the metal ion (its hardness or softness, size, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands.

In this coordination mode, the ligand binds to the metal center exclusively through the nitrogen atoms of the two pyridyl rings. This behavior is commonly observed with harder metal ions that have a stronger affinity for nitrogen donors over selenium. The selenium atom in this arrangement remains uncoordinated. The two pyridyl rings can coordinate to a single metal center in a cis or trans fashion, or they can bridge two different metal centers, leading to the formation of dimeric or polymeric structures. The electron-withdrawing bromo substituent at the 5-position is expected to decrease the Lewis basicity of the pyridine nitrogen, potentially leading to longer metal-nitrogen bond lengths compared to complexes with unsubstituted pyridyl selenide ligands.

Coordination can also occur solely through the selenium atom. This mode is favored with soft, electron-rich metal ions that have a high affinity for soft donors like selenium. In such complexes, the selenium atom acts as a two-electron donor, and the pyridyl nitrogen atoms remain uncoordinated. The ligand can act as a simple monodentate selenoether or as a bridging ligand, where the selenium atom connects two metal centers. The large size and polarizability of the selenium atom make it an effective bridging atom, facilitating the formation of polynuclear complexes.

One of the most significant aspects of the coordination chemistry of this compound is its potential to act as a chelating ligand, utilizing both a nitrogen and the selenium atom to bind to a single metal center. This N,Se-chelation results in the formation of a stable five-membered ring. This mode of coordination is often observed with transition metals that have an intermediate hardness, allowing for favorable interactions with both the nitrogen and selenium donors. In a mononuclear complex, the ligand would be bidentate. However, it is also possible for one pyridyl nitrogen and the selenium to chelate to one metal center, while the second pyridyl nitrogen coordinates to an adjacent metal, leading to a bridging N,Se-chelation mode.

Interactive Data Table: Plausible Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedFavored Metal Ion TypePotential Structure
N,N'-BidentateN, N'HardMononuclear chelate
N,N'-BridgingN, N'HardDinuclear or polynuclear
Se-MonodentateSeSoftMononuclear
µ-Se-BridgingSeSoftDinuclear or polynuclear
N,Se-ChelatingN, SeIntermediateMononuclear chelate
µ-N,Se-BridgingN, Se, N'IntermediateDinuclear or polynuclear

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor. Common solvents for such reactions include methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran. The reaction temperature and time can be varied to optimize the yield and crystallinity of the product. In some cases, slow evaporation of the solvent or diffusion techniques may be employed to obtain single crystals suitable for X-ray diffraction analysis.

A general synthetic procedure would involve dissolving this compound in a suitable solvent and adding a solution of the metal salt (e.g., chlorides, nitrates, perchlorates, or acetates of transition metals such as copper(II), zinc(II), palladium(II), or platinum(II)) dropwise with stirring. The resulting mixture may be stirred at room temperature or heated under reflux to facilitate the reaction. The solid product, if formed, can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

The characterization of the resulting metal complexes is essential to determine their composition, structure, and properties. A combination of analytical and spectroscopic techniques is typically employed.

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex.

Infrared (IR) Spectroscopy: Can provide evidence of coordination. Shifts in the vibrational frequencies of the pyridine ring, particularly the C=N and C=C stretching modes, upon complexation are indicative of nitrogen coordination. The C-Se stretching vibration may also shift upon selenium coordination, although this can be more difficult to assign.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. Coordination of the pyridyl nitrogen to a metal center typically results in a downfield shift of the proton and carbon signals of the pyridine ring. For complexes containing NMR-active nuclei like ⁷⁷Se or ¹⁹⁵Pt, NMR can provide direct evidence of selenium or platinum coordination and information about the coordination environment.

UV-Visible Spectroscopy: Can provide information about the electronic transitions within the complex. The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation can be indicative of metal-ligand charge transfer transitions.

Interactive Data Table: Hypothetical Characterization Data for a Pd(II) Complex of this compound

Analytical TechniqueExpected Observations for [PdCl₂(C₁₀H₆Br₂N₂Se)]
Elemental AnalysisCalculated (%): C, 25.0; H, 1.26; N, 5.83. Found (%): C, 25.2; H, 1.30; N, 5.79.
IR Spectroscopy (cm⁻¹)Pyridine ring vibrations shifted to higher wavenumbers upon coordination. New bands in the far-IR region corresponding to Pd-Cl, Pd-N, and Pd-Se stretches.
¹H NMR Spectroscopy (δ, ppm)Downfield shift of pyridyl proton signals compared to the free ligand, consistent with N-coordination.
⁷⁷Se NMR Spectroscopy (δ, ppm)Significant shift in the ⁷⁷Se resonance upon coordination to palladium, indicating a direct Pd-Se bond.
X-ray CrystallographySquare planar geometry around the Pd(II) center with the ligand acting as an N,Se-chelating agent. Expected bond lengths: Pd-Cl ~2.3 Å, Pd-N ~2.0 Å, Pd-Se ~2.4 Å.

Structural Analysis of Coordination Compounds (e.g., Coordination Geometry, Chelate Ring Conformations)

A thorough search of crystallographic databases and chemical literature did not yield specific crystal structures for coordination compounds of this compound. Consequently, a detailed analysis of coordination geometries and chelate ring conformations for complexes of this specific ligand cannot be provided at this time.

For related compounds, studies on ligands such as aqua-bis(5-bromo-6-methyl-picolinato-κ2N,O)zinc(II) dihydrate show that the bromo-substituted pyridine moiety can effectively coordinate to metal centers. However, the electronic and steric differences between this picolinate (B1231196) ligand and this compound are significant, preventing a direct comparison or extrapolation of structural features.

Influence of Substituents on Ligand Coordination Preferences

However, without experimental data from structural and spectroscopic studies on the coordination complexes of this compound, any discussion on the precise influence of the bromo substituent on its coordination preferences remains speculative. Further research, including the synthesis and single-crystal X-ray diffraction analysis of its metal complexes, is required to provide concrete evidence and a deeper understanding of these structure-property relationships.

Theoretical and Computational Studies of Bis 5 Bromo 2 Pyridyl Selenide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Investigations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the properties of organoselenium compounds like bis(5-bromo-2-pyridyl) selenide (B1212193). DFT has been successfully used to calculate the vibrational wavenumbers and intensity of vibrational bands for related pyridylselenium compounds, showing excellent agreement with experimental FT-IR data. tandfonline.com For instance, in studies of similar molecules, the B3LYP functional combined with a 6-311++G(d,p) basis set has been effectively used for geometry optimization and frequency calculations in both gas and solvent phases. tandfonline.com Such calculations for bis(5-bromo-2-pyridyl) selenide would provide optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and vibrational spectra, aiding in its structural characterization.

Electronic Structure Analysis

The electronic properties of this compound are central to its reactivity and potential applications. Computational methods provide a detailed picture of its electronic landscape.

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For related pyridylselenium compounds, HOMO and LUMO energies have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. tandfonline.com These studies allow for the comparison of HOMO-LUMO energy gaps among different molecules, which can be correlated with their biological activity. tandfonline.com A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the bromine substituents are expected to influence the energies of the frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for a Related Dipyridyl Selenide Compound

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.5
Energy Gap (ΔE)4.7
Note: This data is illustrative for a generic dipyridyl selenide and not specific to this compound. Actual values would require specific calculations.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution and bonding interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, offering insights into intramolecular charge transfer and hyperconjugative interactions.

In studies of similar organoselenium compounds, NBO analysis has been used to elucidate the nature of intramolecular interactions, such as weak Se...N or Se...O interactions. tandfonline.com For this compound, NBO analysis would reveal the charge distribution on the selenium, nitrogen, and carbon atoms, as well as the nature of the C-Se and C-Br bonds. The analysis of donor-acceptor interactions (second-order perturbation theory) within the NBO framework can quantify the stability conferred by these interactions. For instance, in related compounds, the interaction between a lone pair on a nitrogen or oxygen atom and an antibonding orbital of a selenium atom can be quantified in kcal/mol. tandfonline.com

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, DFT calculations can be employed to map out the potential energy surface. This involves identifying transition states, intermediates, and products, and calculating their relative energies.

For example, the synthesis of symmetrical pyridyl monoselenides has been reported to proceed via the reaction of bromo-pyridines with isopropylmagnesium chloride followed by quenching with selenyl chloride. acs.orgresearchgate.net Computational modeling of this reaction pathway for this compound would involve calculating the structures and energies of the Grignard reagent intermediate, the transition state for the selenium insertion, and the final product. This would provide insights into the reaction kinetics and thermodynamics.

Prediction and Validation of Spectroscopic Data

Theoretical calculations are instrumental in predicting and validating spectroscopic data. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. tandfonline.com The calculated chemical shifts can then be correlated with experimental data, providing a powerful tool for structural confirmation. tandfonline.com Deviations between calculated and experimental shifts can often be explained by solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Pyridyl Carbon

Carbon AtomCalculated Shift (ppm)Experimental Shift (ppm)
C2 (adjacent to Se)155.0154.5
C3122.5122.1
C4138.0137.8
C5 (with Br)118.0117.5
C6150.0149.8
Note: This data is illustrative and not specific to this compound. It demonstrates the typical agreement between calculated and experimental values.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The molecule can adopt various conformations due to rotation around the C-Se bonds. Conformational analysis using computational methods involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them.

For dipyridyl selenides and diselenides, X-ray crystallography has revealed various conformations, including planar and non-planar arrangements of the pyridyl rings. tandfonline.com Computational conformational scans, where the dihedral angles defining the orientation of the pyridyl rings relative to the selenium atom are systematically varied, can generate a detailed energy landscape. This would identify the global minimum energy conformation and other low-energy conformers of this compound, providing insights into its predominant structure in different environments.

Applications of Pyridyl Selenides in Advanced Materials and Catalysis

Precursors for Semiconducting Materials

Organoselenium compounds are increasingly recognized for their role as precursors in the synthesis of semiconducting materials. nih.gov These compounds can be designed to decompose under specific conditions to yield metal selenide (B1212193) thin films or nanoparticles, which are crucial components in various electronic and optoelectronic devices. The molecular precursor route offers a versatile strategy for synthesizing these materials, allowing for control over shape, size, and composition under moderate conditions.

While direct studies detailing bis(5-bromo-2-pyridyl) selenide as a precursor for a specific semiconducting material are not extensively documented, the general class of pyridyl chalcogenides is noted for this application. nih.gov The utility of organoselenium compounds as precursors for atomic layer deposition (ALD), a technique for creating highly uniform thin films, has been reviewed, highlighting the potential for compounds like bis(trialkylsilyl)selenides to deposit metal selenide layers such as MoSe₂, Bi₂Se₃, and ZnSe. nih.govresearchgate.netchemistryviews.org The design of pyridyl selenide precursors could offer advantages in controlling deposition chemistry and the properties of the final semiconductor material.

Components in Electronic Industry Applications

The unique properties of organoselenium compounds make them relevant to the electronics industry. nih.gov Pyridyl selenides, through their coordination chemistry and potential to form conductive materials, are of interest for creating components in electronic building blocks. researchgate.net Their ability to act as ligands for various metals allows for the creation of coordination complexes with tailored electronic properties. Although specific applications of this compound in electronic devices are not detailed in the available literature, the broader family of pyridyl derivatives is recognized for its importance in this sector. nih.gov

Organic Conductors and Related Material Science Contexts

The field of organic conductors has explored various molecular structures capable of transporting charge. Organoselenium compounds have been identified as promising candidates for creating such materials. nih.gov The selenium atoms can facilitate intermolecular interactions, which are essential for charge transport in the solid state. While research into this compound as an organic conductor is not prominent, related structures like bis(ditelluro)tetracene have been investigated in the context of molecular conductors. acs.org The study of heterocyclic selenium compounds and their self-assembly on conductive surfaces like gold also points to their potential in molecular electronics. researchgate.net

Catalytic Systems in Organic Synthesis

Organoselenium compounds have established a significant role as catalysts in a wide array of organic transformations. thieme-connect.comingentaconnect.comsciltp.com Their catalytic activity often stems from the ability of the selenium atom to cycle between different oxidation states. Pyridyl-selenium ligands can be incorporated into metal complexes that serve as catalysts for processes like photocatalytic hydrogen production and the activation of molecular oxygen. researchgate.net

Selenium-containing catalysts are particularly effective in oxidation reactions, where they can operate under mild conditions. thieme-connect.comwikipedia.org The catalytic cycle typically involves the oxidation of the Se(II) species to a Se(IV) species (e.g., a selenoxide), which then acts as the oxidant in the organic transformation before being reduced back to its Se(II) state. Organoselenium reagents have been successfully employed as catalysts for various synthetic transformations, including selenocyclizations and oxyselenenylations. ingentaconnect.com

Table 1: Examples of Organoselenium-Catalyzed Transformations

Transformation Type General Role of Selenium Catalyst Reference
Oxidation Mediates transfer of oxygen from a co-oxidant (e.g., H₂O₂) to the substrate. wikipedia.org
Selenocyclization Acts as an electrophilic species to initiate cyclization of unsaturated substrates. ingentaconnect.com
Dihydroxylation Catalyzes the formation of diols from alkenes. researcher.life

Organoselenium compounds can act as catalysts in electrophilic halogenation reactions. sciltp.com Lewis basic chalcogens are used to activate N-haloamides, such as N-bromosuccinimide (NBS), by forming a chalcogenonium-halogen intermediate. acs.org However, these intermediates can be sensitive to moisture. A proposed catalytic cycle involves a divalent selenide reacting with an N-haloamide to form a tetrasubstituted hypervalent Se-Halogen species. acs.org This active halogenating species then delivers the halogen to the substrate. This approach avoids the formation of unstable cationic intermediates. acs.org While not specific to this compound, this mechanism is applicable to divalent selenides in general. The electrophilic selenenylation of molecules is a key step in many synthetic routes, where an electrophilic selenium reagent is generated from a diselenide precursor. wiley-vch.de

Supramolecular Chemistry and Self-Assembly

The ability of molecules to organize into larger, well-defined structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Pyridine-containing molecules are widely used in the design of self-assembling systems. researchgate.netresearchgate.netnih.gov A study on bis(3-bromo-2-pyridyl)diselenide, a compound structurally similar to this compound, revealed its capacity for supramolecular self-assembly. ua.pt The crystal structure of this diselenide showed the formation of a larger architecture through specific intermolecular interactions.

These interactions include:

π-π stacking: Interactions between the aromatic pyridine (B92270) rings of adjacent molecules.

π-Br secondary interactions: Non-covalent interactions involving the bromine substituents.

These forces guide the molecules to arrange themselves in a predictable manner in the solid state, demonstrating the potential of bromo-substituted pyridyl selenides as building blocks for crystal engineering and the development of new supramolecular materials. ua.pt

Table 2: Compound Names

Compound Name
This compound
bis(3-bromo-2-pyridyl)diselenide
bis(trialkylsilyl)selenide
bis(ditelluro)tetracene
Molybdenum Selenide (MoSe₂)
Bismuth Selenide (Bi₂Se₃)
Zinc Selenide (ZnSe)

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In the context of crystal engineering, these interactions are powerful tools for controlling the assembly of molecules in the solid state, leading to the formation of predictable and robust supramolecular architectures. For brominated pyridine derivatives, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of an adjacent pyridine ring.

While the specific crystal structure of this compound is not extensively detailed in publicly available literature, the principles of halogen bonding observed in related bromo-pyridyl compounds provide a strong basis for understanding its potential solid-state behavior. In analogous structures, C–Br···N halogen bonds are prevalent, with interaction distances typically falling below the sum of the van der Waals radii of bromine and nitrogen. nih.gov The linearity of the C–Br···N angle is a key characteristic of a strong halogen bond. nih.gov

Table 1: Representative Halogen Bond Parameters in Bromo-Aromatic Compounds

Donor FragmentAcceptor AtomInteraction TypeDistance (Å)Angle (°)
C–BrN (pyridine)C–Br···N~2.9 - 3.2~160 - 180
C–BrO (nitro)C–Br···O~3.0 - 3.3~150 - 170
C–BrBrC–Br···Br~3.3 - 3.6~140 - 160

Note: The data presented in this table are generalized from studies of various bromo-aromatic compounds and are intended to be illustrative of typical halogen bonding interactions.

π–π Stacking for Directed Supramolecular Architectures

In addition to halogen bonding, π–π stacking interactions play a crucial role in the solid-state arrangement of aromatic molecules like this compound. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent pyridine rings. The geometry of π–π stacking can vary, with common motifs including face-to-face, parallel-displaced, and T-shaped arrangements.

The crystal structure of bis(3-methyl-2-pyridyl)selenide, a closely related compound, reveals the presence of π–π stacking interactions that contribute to the formation of a 2D network. researchgate.net In this structure, dimeric units are formed via these stacking interactions, which are then interconnected through C-H···N hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar stacking behavior, with the pyridine rings of adjacent molecules arranging to maximize favorable electrostatic interactions. The centroid-to-centroid distance between stacked pyridine rings is a key parameter for characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å. nih.gov

The interplay between halogen bonding and π–π stacking is a critical aspect of the crystal engineering of such compounds. These orthogonal interactions can work in concert to build complex and well-defined three-dimensional structures. The bromine substituents in this compound not only facilitate halogen bonding but also influence the electronic nature of the pyridine ring, which in turn modulates the strength and geometry of the π–π stacking interactions. rsc.org

Table 2: Typical Geometries of π–π Stacking in Pyridyl Systems

Stacking GeometryCentroid-Centroid Distance (Å)Interplanar Angle (°)
Face-to-Face3.5 - 4.00 - 10
Parallel-Displaced3.3 - 3.80 - 10
T-shaped4.5 - 5.5~90

Note: This table provides typical values for π–π stacking interactions in pyridine-containing crystal structures.

Synthesis of Novel Heterocyclic Systems

Halogenated pyridines are versatile precursors in organic synthesis for the construction of fused heterocyclic systems. The bromine atoms in this compound represent reactive sites that can participate in a variety of coupling and cyclization reactions. While specific synthetic applications utilizing this compound as a starting material are not widely reported, its structure suggests potential pathways for the synthesis of more complex molecules.

One plausible synthetic route involves intramolecular cyclization reactions. Under appropriate conditions, the selenium atom could act as a nucleophile, displacing one of the bromine atoms on the adjacent pyridine ring to form a fused seleno-heterocycle. Such reactions are often promoted by transition metal catalysts or strong bases.

Furthermore, the bromine atoms can be readily converted to other functional groups via reactions such as lithium-halogen exchange or palladium-catalyzed cross-coupling reactions. This would allow for the introduction of new substituents that could then undergo subsequent cyclization to form a variety of fused pyridyl systems. ias.ac.inbohrium.com For instance, the conversion of the bromo groups to alkynyl or amino functionalities would open up pathways to synthesize fused systems like furopyridines or pyrrolopyridines. ias.ac.innih.gov The synthesis of such fused heterocycles is of significant interest due to their prevalence in pharmaceuticals and functional materials. airo.co.in

Q & A

Q. What safety protocols are critical when synthesizing selenium-containing compounds like this compound?

  • Methodological Answer : Use fume hoods for all steps to avoid inhalation of volatile selenium species (e.g., H₂Se). Employ PPE (gloves, goggles) and monitor waste for selenium content (EPA Method 200.7). Neutralize residues with NaHCO₃ before disposal .

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